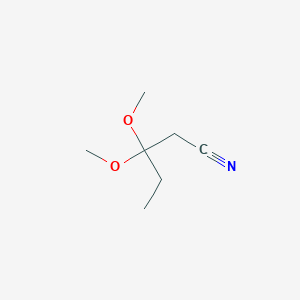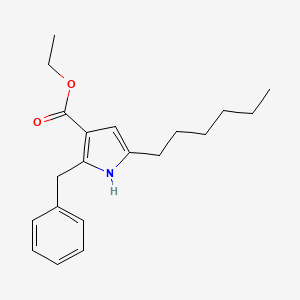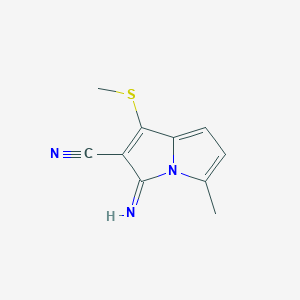
N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline: is an organic compound characterized by the presence of a fluoroaniline group attached to a diphenylbutenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline typically involves the reaction of 4,4-diphenylbut-3-en-1-ylamine with 3-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. In the case of receptor interactions, the compound may act as an agonist or antagonist, influencing the signaling pathways and cellular responses.
Comparación Con Compuestos Similares
- N-(4,4-Diphenylbut-3-en-1-yl)acetamide
- N-(4,4-Diphenylbut-3-en-1-yl)nipecotic acid
- N-(4,4-Diphenylbut-3-en-1-yl)guvacine
Comparison: N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline is unique due to the presence of the fluoroaniline group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
610754-72-8 |
|---|---|
Fórmula molecular |
C22H20FN |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-(4,4-diphenylbut-3-enyl)-3-fluoroaniline |
InChI |
InChI=1S/C22H20FN/c23-20-13-7-14-21(17-20)24-16-8-15-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-15,17,24H,8,16H2 |
Clave InChI |
UUGJJDGMBCGNMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CCCNC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)



![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)




![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)
![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)
